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molecular formula C12H14O3 B8330271 2-Acetylphenyl butyrate

2-Acetylphenyl butyrate

Cat. No. B8330271
M. Wt: 206.24 g/mol
InChI Key: FIZQZVXWHCPBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925662

Procedure details

A mixture of 50 g (367 mmol) of 2-hydroxyacetophenone and 47 g (440 mmol) of butyryl chloride in 100 ml of pyridine is stirred for 30 minutes, then diluted with diethyl ether and washed successively with water and aqueous hydrochloric acid. The organic phase is then dried over sodium sulfate, concentrated under reduced pressure and coevaporated 3 times with toluene. By chromatography of the residue on a silica column using a 0-30% mixture of ethyl acetate in cyclohexane, 72 g of product are obtained in oil form.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[C:11](Cl)(=[O:15])[CH2:12][CH2:13][CH3:14].C([O:19]CC)C>N1C=CC=CC=1>[C:11]([O:15][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH3:2])(=[O:19])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
47 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with water and aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
are obtained in oil form

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCC)(=O)OC1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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